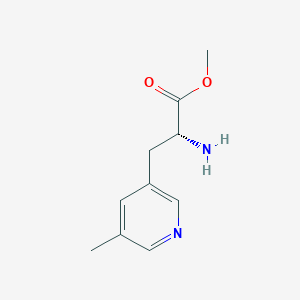
Methyl(R)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves multi-step organic reactions. One common method starts with the preparation of 5-methylpyridine, which is then subjected to bromination to form 3-(bromomethyl)-5-methylpyridine . This intermediate is then reacted with an amino acid ester under basic conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(bromomethyl)-5-methylpyridine: A precursor in the synthesis of the target compound.
5-methylnicotinic acid: Another pyridine derivative with similar structural features.
Uniqueness
Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl stands out due to its specific combination of a pyridine ring and an amino acid ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m1/s1 |
Clave InChI |
CRCYMLGUJXATNB-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=CN=C1)C[C@H](C(=O)OC)N |
SMILES canónico |
CC1=CC(=CN=C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




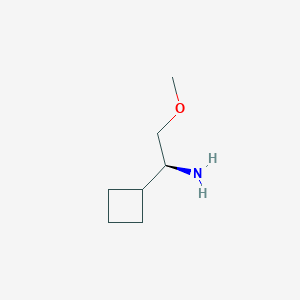
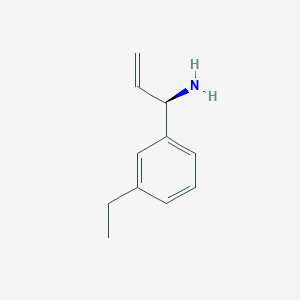
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

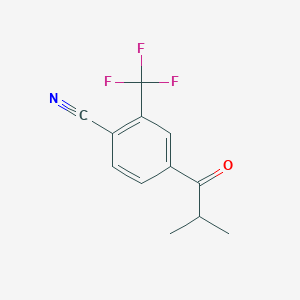
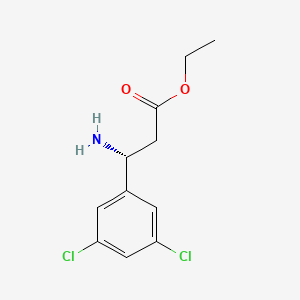
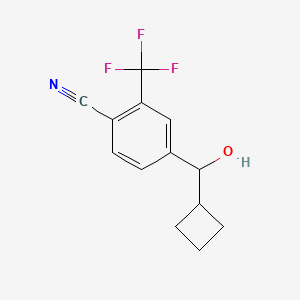

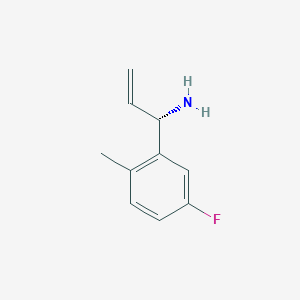
![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
